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  • Product: 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride
  • CAS: 1221792-77-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known physicochemical properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (HCl). As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (HCl). As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental context and rationale, ensuring scientific integrity and practical applicability for professionals in drug discovery and development.

Introduction: The 1-Thia-4-azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane core is a noteworthy heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct framework for the development of novel therapeutic agents. The incorporation of sulfur and nitrogen heteroatoms imparts specific physicochemical characteristics that are advantageous for drug design, such as the potential for hydrogen bonding and the modulation of electronic properties. This spirocyclic system has been investigated for a range of biological activities, underscoring its importance in modern drug discovery.

Chemical Structure and Core Properties

The foundational step in understanding any molecule is a thorough characterization of its structure and fundamental properties.

Chemical Structure:

Caption: Chemical structure of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl.

Table 1: Core Physicochemical Properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl

PropertyValueSource
CAS Number 1221792-77-3[1]
Molecular Formula C₁₄H₂₀ClNS[1]
Molecular Weight 285.84 g/mol Calculated
Melting Point 226 - 229 °C[1]
Physical Form Solid[1]
Purity 95%[1]
InChI Key OSEQWRQHWXGSSD-UHFFFAOYSA-N[1]

Expert Insight: The high melting point of this compound suggests a stable crystalline lattice structure, which is typical for hydrochloride salts of organic bases. The presence of the HCl salt form significantly influences its physical properties, most notably its solubility in aqueous media, a critical factor for pharmaceutical development.

Synthesis and Purification

Conceptual Synthetic Workflow:

G start Starting Materials: - 4-Phenylcyclohexanone - Ammonia (or equivalent) - Mercaptoacetic Acid reaction One-Pot Three-Component Reaction (e.g., in refluxing toluene or benzene with azeotropic water removal) start->reaction intermediate Crude 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one reaction->intermediate reduction Reduction of the Thiazolidinone Carbonyl (e.g., with LiAlH₄ or other suitable reducing agent) intermediate->reduction free_base Crude 8-Phenyl-1-thia-4-azaspiro[4.5]decane (Free Base) reduction->free_base purification Purification (e.g., Column Chromatography) free_base->purification pure_free_base Pure Free Base purification->pure_free_base salt_formation Hydrochloride Salt Formation (e.g., treatment with HCl in a suitable solvent like ether or isopropanol) pure_free_base->salt_formation final_product 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl salt_formation->final_product crystallization Crystallization final_product->crystallization pure_product Pure Crystalline Product crystallization->pure_product

Caption: Proposed synthetic workflow for 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl.

Experimental Protocol: General Procedure for the Synthesis of the 1-Thia-4-azaspiro[4.5]decane Core

This is a generalized protocol based on the synthesis of related compounds and should be adapted and optimized for the specific target molecule.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-phenylcyclohexanone (1 equivalent), an ammonia source (e.g., ammonium acetate, excess), and a suitable solvent such as toluene or benzene.

  • Imination: Reflux the mixture to form the corresponding imine in situ, with azeotropic removal of water.

  • Thiazolidinone Formation: After imine formation is complete (as monitored by TLC or GC-MS), add mercaptoacetic acid (1.1 equivalents) to the reaction mixture.

  • Cyclization: Continue to reflux the mixture until the reaction is complete, again with azeotropic removal of water.

  • Work-up and Purification of Intermediate: After cooling, the reaction mixture is typically washed with an aqueous bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Reduction: The purified thiazolidinone intermediate is then dissolved in an anhydrous aprotic solvent (e.g., THF) and treated with a suitable reducing agent (e.g., LiAlH₄) to reduce the carbonyl group.

  • Work-up and Purification of Free Base: The reaction is carefully quenched, and the product is extracted. The combined organic extracts are dried and concentrated. The crude free base is then purified, typically by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in the same or a miscible solvent until precipitation is complete.

  • Isolation: The resulting solid hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Solubility and pKa

Specific experimental data for the solubility and pKa of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl are not available in the public domain. However, based on its structure as a hydrochloride salt of an amine, the following can be inferred:

  • Solubility: The compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol due to the ionic nature of the hydrochloride salt. Its solubility is likely to be lower in less polar solvents such as dichloromethane and chloroform, and poor in nonpolar solvents like hexanes.

  • pKa: The pKa of the protonated secondary amine is likely to be in the range of 9-11, typical for similar cyclic amines. This value is critical for understanding its ionization state at physiological pH and is a key parameter in drug absorption and distribution studies.

Spectroscopic and Analytical Data

While specific spectra for 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl are not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related analogs.

Expected Spectroscopic Signatures:

  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the phenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm).

    • Cyclohexane Protons: A series of complex multiplets for the methylene and methine protons of the cyclohexane ring would be expected in the aliphatic region (typically δ 1.5-3.0 ppm).

    • Thiazolidine Protons: Signals for the methylene groups adjacent to the sulfur and nitrogen atoms would likely appear as distinct signals, potentially in the δ 2.5-3.5 ppm range.

    • N-H Proton: A broad signal corresponding to the protonated amine (N⁺-H) would be present, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the carbons of the phenyl ring would be observed in the downfield region (typically δ 125-150 ppm).

    • Spiro Carbon: A characteristic signal for the spiro carbon atom would be present.

    • Aliphatic Carbons: Signals for the carbons of the cyclohexane and thiazolidine rings would appear in the upfield region.

  • IR Spectroscopy:

    • N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ would be indicative of the ammonium salt (R₂N⁺H₂).

    • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C Stretch: Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The mass spectrum would be expected to show the molecular ion peak for the free base (C₁₄H₁₉NS) at m/z 233.13. Fragmentation patterns would likely involve cleavage of the rings and loss of the phenyl group.

Conclusion and Future Directions

8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl is a member of a promising class of spirocyclic compounds with potential applications in drug discovery. While some of its core physicochemical properties are known, a comprehensive public dataset including solubility, pKa, and detailed spectral analysis is currently lacking. The synthetic pathway proposed herein provides a viable route for its preparation, which would enable further detailed characterization. Future research should focus on the experimental determination of these missing physicochemical parameters to build a complete profile of this compound, which is essential for its advancement in any drug development program.

References

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • El-Sayed, W. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(7), 2973. [Link]

  • Zhen, W., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6213-6226. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Primary Molecular Targets of 8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride

Preamble: A Scaffold of Potential The 1-thia-4-azaspiro[4.5]decane heterocyclic system represents a significant and versatile scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Scaffold of Potential

The 1-thia-4-azaspiro[4.5]decane heterocyclic system represents a significant and versatile scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of pathologies.[1] This guide focuses on a specific exemplar of this class, 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (CAS 1221792-77-3), a commercially available yet largely uncharacterized compound. While direct pharmacological data for this specific molecule is sparse in the public domain, a comprehensive analysis of its structural analogs and the biological activities of its derivatives allows us to construct a robust, hypothesis-driven framework of its potential primary molecular targets. This document is intended for researchers, scientists, and drug development professionals, providing not just a list of potential targets, but also the scientific rationale and experimental pathways for their validation.

Section 1: Central Nervous System Targets - The Vesamicol Analogy

The structure of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride bears a striking resemblance to the phenylpiperidine moiety of (±)-Vesamicol, a well-characterized neuropharmacological tool. This structural analogy strongly suggests that the vesicular acetylcholine transporter (VAChT) and sigma (σ) receptors are high-priority potential targets.

Vesicular Acetylcholine Transporter (VAChT)

The vesicular acetylcholine transporter (VAChT) is responsible for packaging newly synthesized acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission.[2] Inhibition of VAChT leads to a depletion of vesicular acetylcholine and a subsequent reduction in its release.[2] The reference compound, (±)-Vesamicol, is a potent inhibitor of VAChT with a Ki of approximately 2 nM.[3][4]

Hypothesis: The phenylpiperidine-like substructure within 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride may facilitate its binding to an allosteric site on VAChT, thereby inhibiting acetylcholine uptake.

Experimental Protocol: [³H]-Vesamicol Competitive Binding Assay for VAChT

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for VAChT.

  • Objective: To determine the inhibitory constant (Ki) of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride for VAChT.

  • Materials:

    • Synaptosomal or synaptic vesicle preparation from a cholinergic-rich brain region (e.g., rat striatum).

    • [³H]-Vesamicol (radioligand).

    • Unlabeled (±)-Vesamicol (for non-specific binding determination).

    • Test compound (8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the vesicle preparation, a fixed concentration of [³H]-Vesamicol (typically at its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled (±)-Vesamicol.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Sigma (σ) Receptors

Sigma (σ) receptors, comprising at least two subtypes (σ1 and σ2), are intracellular chaperone proteins with enigmatic functions, implicated in a variety of cellular processes and diseases, including cancer and neurological disorders. (±)-Vesamicol exhibits high affinity for both σ1 and σ2 receptors, with Ki values of 26 nM and 34 nM, respectively.[3] Derivatives of other spirocyclic systems have also been shown to be potent σ1 receptor ligands.[5]

Hypothesis: The spirocyclic core and the phenyl group of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride are consistent with the pharmacophoric features required for binding to sigma receptors.

Experimental Protocol: [³H]-(+)-Pentazocine Competitive Binding Assay for σ1 Receptors

  • Objective: To determine the affinity of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride for the σ1 receptor.

  • Materials:

    • Membrane homogenates from cells expressing recombinant human σ1 receptors or from guinea pig brain.

    • [³H]-(+)-Pentazocine (radioligand).

    • Haloperidol (for non-specific binding determination).

    • Test compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Standard filtration and scintillation counting equipment.

  • Procedure:

    • Follow a similar procedure to the VAChT binding assay described above.

    • Use [³H]-(+)-Pentazocine as the radioligand and haloperidol to define non-specific binding.

    • Incubate, filter, and count to determine the IC50 and subsequently the Ki of the test compound for the σ1 receptor.

Data Summary: Reference Compound Affinities for CNS Targets

CompoundTargetAffinity (Ki)
(±)-VesamicolVAChT~2 nM[3][4]
(±)-Vesamicolσ1 Receptor26 nM[3]
(±)-Vesamicolσ2 Receptor34 nM[3]

Section 2: Oncology Targets - Insights from Derivatives

While the core compound remains uncharacterized, several studies have demonstrated the potent anticancer activity of derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold.[6] This provides a strong rationale for investigating key oncogenic proteins as potential targets.

Epidermal Growth Factor Receptor (EGFR) and BRAF V600E

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers. Certain 1-thia-4-azaspiro[4.5]decane derivatives have been identified as dual inhibitors of two key kinases in this pathway: the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant.[7]

Hypothesis: The 1-thia-4-azaspiro[4.5]decane scaffold can be appropriately substituted to fit into the ATP-binding pockets of EGFR and BRAF V600E, leading to the inhibition of their kinase activity.

Diagram: Dual Inhibition of the MAPK/ERK Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1-Thia-4-azaspiro[4.5]decane Derivative Inhibitor->EGFR Inhibition Inhibitor->BRAF Inhibition

Caption: Dual inhibition of EGFR and BRAF V600E by 1-thia-4-azaspiro[4.5]decane derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR/BRAF V600E)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride against EGFR and BRAF V600E.

  • Materials:

    • Recombinant human EGFR and BRAF V600E enzymes.

    • Specific peptide substrates for each kinase.

    • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).

    • Test compound.

    • Kinase assay buffer.

    • 96-well plates.

    • Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence-based ATP detection kit).

  • Procedure:

    • In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Quantify the amount of substrate phosphorylation. This can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity, or by using a luminescence-based assay that measures the amount of ATP remaining in the well.

    • Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC50 value.

Section 3: Antiviral Activity - A New Frontier

Recent studies have revealed that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one possess activity against human coronavirus 229E.[8] For instance, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide was identified as a potent inhibitor with an EC50 value of 5.5 µM.[8] The specific molecular target for this antiviral activity has not yet been elucidated.

Hypothesis: The 1-thia-4-azaspiro[4.5]decane scaffold may interfere with a key viral or host protein essential for viral replication, such as viral proteases, polymerases, or entry proteins.

Diagram: Antiviral Drug Discovery Workflow

Antiviral_Workflow Start 1-Thia-4-azaspiro[4.5]decane Scaffold CPE_Assay Cytopathic Effect (CPE) Reduction Assay Start->CPE_Assay EC50 Determine EC50 CPE_Assay->EC50 Hit Active Compound Identified EC50->Hit Target_ID Target Identification Studies (e.g., Affinity Chromatography, Expression Profiling) Hit->Target_ID Mechanism Mechanism of Action Studies Target_ID->Mechanism

Caption: Workflow for identifying antiviral activity and elucidating the mechanism of action.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Objective: To determine the effective concentration (EC50) of a compound that protects host cells from virus-induced cell death.

  • Materials:

    • Host cells permissive to the virus (e.g., MRC-5 cells for human coronavirus 229E).

    • Virus stock.

    • Test compound.

    • Cell culture medium.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound dilutions.

    • Infect the cells with the virus at a known multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

    • Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (e.g., 3-5 days).

    • Assess cell viability in all wells using a suitable reagent.

    • Calculate the percentage of cell protection at each compound concentration relative to the controls and determine the EC50 value.

Conclusion and Future Directions

While 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride itself requires direct pharmacological investigation, the analysis of its structural analogs and derivatives provides a compelling roadmap for target discovery. The primary potential molecular targets span from well-defined CNS proteins like VAChT and sigma receptors to critical oncology targets such as EGFR and BRAF V600E, and even to yet-unidentified components of the viral replication machinery.

It is imperative that this framework is used to guide a systematic experimental evaluation of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. A tiered screening approach, beginning with the competitive binding assays outlined in this guide, would be a logical first step. Subsequent confirmation in functional and cell-based assays will be crucial to validate these initial findings and to unlock the full therapeutic potential of this intriguing spirocyclic scaffold.

References

  • Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330.
  • Inxight Drugs. (n.d.). VESAMICOL HYDROCHLORIDE, (±)-. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • PubMed. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • PubChem. (n.d.). 8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • PubMed. (1996). Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes. Retrieved from [Link]

  • BioCrick. (n.d.). (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile.... Retrieved from https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1135438/

Sources

Protocols & Analytical Methods

Method

Mass spectrometry fragmentation pattern of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl

An Application Guide to the Mass Spectrometric Fragmentation of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl Abstract This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation patte...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Mass Spectrometric Fragmentation of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride, a spirocyclic compound of interest in pharmaceutical and chemical research. We explore the distinct fragmentation behaviors under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causal mechanisms behind major fragmentation pathways are explained, supported by peer-reviewed literature, and visualized through detailed diagrams to facilitate structural elucidation and compound identification.

Introduction and Scientific Context

8-Phenyl-1-thia-4-azaspiro[4.5]decane is a heterocyclic compound featuring a unique spirocyclic system, which integrates a thiacyclopentane and a phenylpiperidine moiety. The spiro motif is increasingly incorporated into drug candidates due to its ability to introduce three-dimensional complexity and novel pharmacological profiles.[1][2] Accurate structural characterization is a cornerstone of drug discovery and development, and mass spectrometry (MS) is an indispensable analytical technique for this purpose.[3][4] Understanding the fragmentation pattern of a molecule is critical for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control during synthesis.[5][6]

This application note elucidates the expected fragmentation pathways of the title compound's free base, 8-Phenyl-1-thia-4-azaspiro[4.5]decane (C₁₅H₂₁NS, Exact Mass: 247.1422 Da) , under two distinct ionization regimes.

  • Electron Ionization (EI): A high-energy "hard" ionization technique typically coupled with GC, which induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" of the molecule.[7][8]

  • Electrospray Ionization (ESI): A "soft" ionization technique used with LC, which typically generates a protonated molecular ion [M+H]⁺ with minimal initial fragmentation. Subsequent fragmentation is achieved via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing controlled structural disassembly.[9][10]

The rationale for selecting specific analytical parameters and the interpretation of the resulting mass spectra are grounded in established principles of gas-phase ion chemistry.[9][11]

Predicted Fragmentation Pathways

The fragmentation of 8-Phenyl-1-thia-4-azaspiro[4.5]decane is governed by the relative stabilities of the resulting carbocations and radical species. The key structural features influencing its fragmentation are the secondary amine, the thioether, the phenyl group, and the spirocyclic carbon center.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the initial event is the removal of an electron to form an energetically unstable molecular ion (M⁺•) at m/z 247. This radical cation rapidly undergoes fragmentation through several competing pathways. The nitrogen atom, with its lone pair of electrons, often directs the primary fragmentation events.[11][12]

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage (Nitrogen-Directed): This is a dominant fragmentation mode for amines.[11][12] Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom within the piperidine ring is expected. Loss of a C₄H₈ radical from the cyclohexane portion of the spiro system would lead to a stable, resonance-delocalized ion.

  • Benzylic Cleavage: The bond between the phenyl-substituted carbon and the piperidine ring is prone to cleavage, leading to the loss of a phenyl radical (C₆H₅•) or, more favorably, the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 through rearrangement.[13][14]

  • Spiro System Ring Opening: Fragmentation can be initiated by cleavage of the bonds at the spirocyclic center. This can lead to the opening of either the thiacyclopentane or the piperidine ring, followed by subsequent losses of neutral fragments like ethene or thioformaldehyde.

  • Thioether Fragmentation: Cleavage alpha to the sulfur atom is also a possible pathway, involving the rupture of a C-S or C-C bond within the thiacyclopentane ring.[15][16]

  • Retro-Diels-Alder (RDA)-type Fragmentation: Cleavage of two bonds within the piperidine ring could lead to the expulsion of a neutral diene, although this is often more prevalent in unsaturated systems.

EI_Fragmentation_Pathway M C₁₅H₂₁NS (m/z 247) M⁺• F1 m/z 91 C₇H₇⁺ (Tropylium ion) M->F1 - C₈H₁₄NS• F2 m/z 191 [M - C₄H₈]⁺• M->F2 α-Cleavage - C₄H₈ F3 m/z 174 [M - C₆H₅]⁺ M->F3 Benzylic Cleavage - C₆H₅• F4 m/z 117 C₇H₁₃S⁺ M->F4 Ring Cleavage

Caption: Predicted major EI fragmentation pathways for 8-Phenyl-1-thia-4-azaspiro[4.5]decane.

Electrospray Ionization (ESI) MS/MS Fragmentation

In positive-ion ESI, the molecule readily accepts a proton, primarily at the most basic site, the secondary amine, to form the even-electron protonated molecule [M+H]⁺ at m/z 248 . Fragmentation of this precursor ion via CID follows different rules than EI, favoring the elimination of stable, neutral molecules.[9][17]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Piperidine Ring Opening: The charge on the nitrogen atom can induce the cleavage of a C-C bond within the piperidine ring. A subsequent hydrogen rearrangement can lead to the formation of a stable iminium ion and the loss of a neutral fragment.

  • Loss of Benzene: Fragmentation involving the cleavage of the bond connecting the phenyl group to the piperidine ring, accompanied by a hydrogen transfer, could result in the loss of a neutral benzene molecule (78 Da), yielding a fragment at m/z 170 .

  • Spirocyclic Rearrangement and Cleavage: The protonated spirocyclic system can undergo rearrangement, followed by cleavage that separates the two ring systems. This could lead to the formation of a protonated phenylpiperidine fragment or a fragment containing the thiacyclopentane ring. For instance, cleavage across the spiro center could lead to a fragment ion corresponding to protonated 4-phenylpiperidine.

ESI_Fragmentation_Pathway MH [M+H]⁺ (m/z 248) F1_ESI m/z 170 [M+H - C₆H₆]⁺ MH->F1_ESI - C₆H₆ F2_ESI m/z 162 [Protonated 4-Phenylpiperidine] MH->F2_ESI Spiro Cleavage F3_ESI m/z 91 C₇H₇⁺ F2_ESI->F3_ESI - C₅H₁₀N•

Caption: Predicted ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion of the target compound.

Summary of Predicted Fragments

The following table summarizes the most probable high-abundance fragments for 8-Phenyl-1-thia-4-azaspiro[4.5]decane under both ionization conditions.

Ionization ModePrecursor Ion (m/z)Predicted Fragment (m/z)Proposed FormulaNeutral Loss / Fragment Name
EI247 (M⁺•)191C₁₁H₁₃NS⁺•C₄H₈ (Butene)
EI247 (M⁺•)174C₉H₁₆NS⁺C₆H₅• (Phenyl radical)
EI247 (M⁺•)91C₇H₇⁺Tropylium ion
ESI-MS/MS248 ([M+H]⁺)170C₉H₁₆NS⁺C₆H₆ (Benzene)
ESI-MS/MS248 ([M+H]⁺)162C₁₁H₁₆N⁺Protonated 4-Phenylpiperidine

Experimental Protocols

The following protocols are designed to serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.[18]

Protocol 1: GC-MS Analysis (EI Fragmentation)

This protocol is suitable for the analysis of the free base form of the compound, which is necessary due to the non-volatile nature of the HCl salt.[19]

A. Sample Preparation (Salt-to-Free Base Conversion)

  • Dissolution: Dissolve ~1 mg of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl in 1 mL of deionized water.

  • Basification: Add 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is >10. This neutralizes the HCl and precipitates the free base.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture for 5 minutes at 2000 rpm to ensure complete phase separation.

  • Collection: Carefully collect the upper organic layer containing the free base.

  • Drying & Dilution: Dry the organic extract over anhydrous sodium sulfate. Dilute the final extract to a concentration of ~10-50 µg/mL in the extraction solvent for GC-MS analysis.

B. Instrumentation and Parameters

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or Thermo ISQ).[8]

  • GC Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injection: 1 µL injection volume, Splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40 - 450.

    • Acquisition Mode: Full Scan.

Protocol 2: LC-MS/MS Analysis (ESI Fragmentation)

This protocol is suitable for the direct analysis of the HCl salt, as it is soluble in common LC mobile phases.[4][20]

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The acid is crucial for promoting efficient protonation in positive-ion ESI.[21]

B. Instrumentation and Parameters

  • System: Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[10][22]

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is appropriate for this type of small molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Initial: 5% B.

    • Gradient: Ramp to 95% B over 5 minutes.

    • Hold: Hold at 95% B for 2 minutes.

    • Re-equilibration: Return to 5% B and hold for 3 minutes.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • MS1 Acquisition: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 248.

    • MS2 (Tandem MS) Acquisition: Product ion scan of the precursor ion m/z 248. Optimize collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.

Conclusion

The mass spectrometric analysis of 8-Phenyl-1-thia-4-azaspiro[4.5]decane yields distinct and informative fragmentation patterns depending on the ionization technique employed. Electron Ionization produces a complex fingerprint spectrum dominated by alpha-cleavage and the formation of the characteristic tropylium ion (m/z 91). Electrospray Ionization followed by tandem MS provides a more controlled fragmentation of the protonated molecule (m/z 248), primarily through pathways involving ring cleavage and neutral losses. The protocols and predictive data presented herein provide a comprehensive framework for the identification and structural confirmation of this compound and related spirocyclic structures in a research and development setting.

References

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  • Steen, H., & Mann, M. (2001). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Journal of the American Society for Mass Spectrometry, 12(3), 228–232. [Link]

  • Oberth, C. H., & Jones, A. D. (n.d.). Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

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  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

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  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Menchikov, L. G., Nefedov, O. M., & Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 491–496. [Link]

  • LCGC International. (2026, March 24). Quantifying Small Molecules by Mass Spectrometry. [Link]

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  • Wang, X., Sha, Y., & Li, R. (2004). Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 18(8), 829–833. [Link]

  • Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951. [Link]

  • Journal of Global Pharma Technology. (n.d.). GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity. [Link]

  • ACS Publications. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. [Link]

  • McCarron, P., Gjevre, A. G., & Quilliam, M. A. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 17(22), 2563–2573. [Link]

  • PubChem. (n.d.). 8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. [Link]

  • Global Substance Registration System. (n.d.). 8-(PHENYLMETHYL)-1,4-DIOXA-8-AZASPIRO(4.5)DECANE. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(6), 1033. [Link]

  • Lin, H. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1489. [Link]

  • Cooks, R. G., et al. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2029–2038. [Link]

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted phthalimides. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride in solution

A Guide to Preventing Thermal Degradation in Solution Welcome to the technical support center for 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation in Solution

Welcome to the technical support center for 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Introduction: The Stability Challenge

8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride is a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] Like many hydrochloride salts, it is formulated to enhance solubility and initial stability.[3][4] However, when in solution, the compound can be susceptible to degradation, accelerated by factors such as temperature, pH, light, and the choice of solvent. Understanding and mitigating this degradation is critical for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to troubleshooting and preventing thermal degradation, ensuring the integrity of your compound throughout your research.

Troubleshooting Guide: Investigator Queries

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing a loss of potency or unexpected peaks in my HPLC analysis after heating my solution of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. What could be the cause?

Answer: This is a classic sign of thermal degradation. The energy introduced by heating can accelerate chemical reactions that alter the structure of your compound.[5] The primary degradation pathways to consider for this molecule are hydrolysis and oxidation.[6][7]

  • Hydrolysis: The thiazolidinone ring within the spiro structure contains an amide-like linkage which can be susceptible to hydrolysis, especially at non-neutral pH. This process involves the splitting of chemical bonds by water.[6] Elevated temperatures significantly increase the rate of hydrolysis.[7]

  • Oxidation: The sulfur atom in the thia-azaspiro ring is a potential site for oxidation, which involves the loss of electrons.[6] This can be promoted by dissolved oxygen in the solvent, trace metal impurities, and heat.

The unexpected peaks in your chromatogram likely represent these degradation products. To confirm this, a forced degradation study is recommended.[8]

Question 2: My solution of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride has turned slightly yellow after being stored at room temperature for a few days. Is this related to degradation?

Answer: Yes, a color change is often an indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from either oxidation or other complex degradation pathways. It is advisable to visually inspect your solutions before use and to store them under recommended conditions to minimize these changes. For sensitive compounds, storage in amber vials or under an inert atmosphere can prevent light-induced (photolysis) and oxidative degradation, respectively.[5][6]

Question 3: I need to heat my solution for my experiment. What are the critical factors I should control to minimize thermal degradation?

Answer: When heating is unavoidable, you can minimize degradation by controlling several key parameters:

  • Temperature and Duration: Use the lowest possible temperature for the shortest duration necessary for your experimental endpoint. Thermal decomposition is a time-temperature-dependent process.[9]

  • pH of the Solution: The stability of hydrochloride salts can be pH-dependent.[4] The protonated amine in the hydrochloride salt is generally less reactive.[10] It is crucial to maintain a pH where the compound is most stable, which can be determined through a pH stability profile study. Using buffers like citrate, acetate, or phosphate can help maintain a stable pH in your solution.[5]

  • Solvent Selection: The choice of solvent is critical. While the compound is soluble in polar solvents, some may promote degradation more than others.[3] For instance, protic solvents might facilitate hydrolysis. If possible, consider using aprotic solvents if they are compatible with your experimental design. Always use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.

  • Inert Atmosphere: To prevent oxidation, prepare and handle the solution under an inert atmosphere, such as nitrogen or argon.[5] This is particularly important when heating, as the rate of oxidation increases with temperature. The product from the supplier is recommended to be stored under an inert gas.[11]

Question 4: Are there any additives I can use to protect my compound in solution?

Answer: Yes, the use of stabilizing agents can be very effective.

  • Antioxidants/Chelators: If oxidation is a suspected degradation pathway, the addition of an antioxidant can be beneficial. Chelating agents like EDTA are used to bind metal ions that can catalyze oxidative reactions.[5]

  • Buffers: As mentioned, maintaining an optimal pH is crucial. Buffering your solution can significantly enhance stability.[5]

It is important to ensure that any additives are compatible with your downstream applications and do not interfere with your experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Objective: To intentionally degrade 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[8][12]

Materials:

  • 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a PDA or UV detector and a C18 column[13]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 24 hours.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze the samples by a suitable RP-HPLC method. The method should be capable of separating the parent compound from all degradation products.[12][13]

    • Use a photodiode array (PDA) detector to examine the peak purity of the parent compound and to obtain UV spectra of the degradation products.

Expected Outcome: The chromatograms from the stressed samples will show additional peaks corresponding to the degradation products. This information is invaluable for developing a stability-indicating method and for understanding the compound's liabilities.

Protocol 2: pH-Stability Profile Assessment

Objective: To determine the pH at which 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride exhibits maximum stability in aqueous solution.

Materials:

  • 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10.

  • HPLC system with a validated stability-indicating method.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the compound at a fixed concentration (e.g., 100 µg/mL) in the different pH buffers.

  • Initial Analysis (T=0): Immediately analyze each solution by HPLC to determine the initial concentration of the compound.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining concentration of the compound against time. The degradation rate constant (k) can be determined from the slope of this line. The pH at which the lowest k value is observed is the pH of maximum stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride?

A1: Based on general principles for hydrochloride salts and compounds with similar functional groups, the following conditions are recommended:

  • Temperature: Store solutions at 2-8°C. For long-term storage, consider storing at -20°C or below.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[5]

  • Atmosphere: For maximum stability, especially for long-term storage, purge the solution with an inert gas like nitrogen or argon before sealing the container.[5]

Q2: What analytical method is best for monitoring the stability of this compound?

A2: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[12] This method should be able to separate the parent compound from any potential degradation products, impurities, and excipients. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point.[13] Detection is typically performed using a UV or PDA detector.

Q3: Can I use tap water or deionized water to prepare my solutions?

A3: It is strongly recommended to use high-purity, HPLC-grade water. Tap water and deionized water can contain trace metal ions and have a variable pH, which can catalyze degradation reactions.[5]

Q4: The melting point of the solid compound is around 226-229°C. Does this mean it is stable in solution up to this temperature?

A4: No, the melting point of a solid does not correlate to its stability in solution. Degradation in solution can occur at temperatures significantly lower than the melting point.[7] The presence of a solvent, dissolved oxygen, and variations in pH create a much more reactive environment.

Visualization of Workflows

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// Edges start -> check_degradation; check_degradation -> pathways [label="Yes"]; pathways -> hydrolysis; pathways -> oxidation; hydrolysis -> confirm; oxidation -> confirm; confirm -> prevention; prevention -> control_temp; prevention -> control_ph; prevention -> control_solvent; prevention -> control_atm; prevention -> additives; control_temp -> end; control_ph -> end; control_solvent -> end; control_atm -> end; additives -> end; } dot Caption: Troubleshooting workflow for thermal degradation.

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Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), ≤ -20°C (long-term)Reduces the rate of chemical reactions, including hydrolysis and oxidation.[7]
pH for Aqueous Solutions Determine experimentally (Protocol 2)Stability is often pH-dependent; maintaining optimal pH with buffers minimizes degradation.[4][5]
Light Exposure Store in amber vials or protect from lightPrevents photolysis, a common degradation pathway for pharmaceuticals.[6]
Atmosphere Store under inert gas (Nitrogen/Argon)Minimizes oxidative degradation by removing atmospheric oxygen.[5][11]

References

  • What is Hydrochloride? – Definition & Chemical Explained - UK Meds Online. (2025, October 20).
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base - Benchchem.
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals - Biofargo. (2024, August 30).
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9).
  • Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride - Benchchem.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2017, November 6).
  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (2022, July 27).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC.
  • An In-depth Technical Guide to 1-Thia-4- azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis - Benchchem.
  • Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. (2021, March 25).
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki. (2021, July 15).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024, November 14).
  • 8-phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride - Sigma-Aldrich.
  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing).
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. (2017, January 20).
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC.
  • Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride in Antimicrobial Studies - Benchchem.
  • Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design - Benchchem.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27).
  • Degradation Profiling by RP- HPLC: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30).
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC.

Sources

Optimization

Technical Support Center: Optimizing 8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride Synthesis

Welcome to the Technical Support Center for spiro-thiazolidine synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks, byproduct contamination, or iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spiro-thiazolidine synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks, byproduct contamination, or isolation issues during the synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride .

The 1-thia-4-azaspiro[4.5]decane scaffold is a critical structural motif in medicinal chemistry, frequently utilized in the development of anticancer agents and central nervous system therapeutics[1]. However, its synthesis via the condensation of 4-phenylcyclohexanone and cysteamine (2-aminoethanethiol) is governed by strict thermodynamic and kinetic parameters[2]. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative optimization strategies to ensure high-fidelity synthesis.

Core Experimental Protocol: Optimized One-Pot Synthesis

This self-validating protocol is designed to maximize yield by addressing the three primary failure modes in spiro-thiazolidine synthesis: equilibrium stalling, thiol oxidation, and product hydrolysis[1][2].

Materials Required
  • 4-Phenylcyclohexanone (1.0 eq, limiting reagent)

  • Cysteamine hydrochloride (1.1 eq)[2]

  • Sodium acetate (anhydrous) (1.1 eq)

  • Toluene (anhydrous)

  • Anhydrous HCl in diethyl ether (2.0 M)

Step-by-Step Methodology & Causality

Step 1: Inertion and Reagent Activation

  • Charge a flame-dried round-bottom flask with 4-phenylcyclohexanone (1.0 eq), cysteamine hydrochloride (1.1 eq), and anhydrous sodium acetate (1.1 eq).

  • Suspend the mixture in anhydrous toluene (0.2 M relative to the ketone).

  • Purge the system with Argon for 15 minutes.

  • Causality: Cysteamine is highly susceptible to aerobic oxidation, forming the inactive cystamine disulfide. Argon purging prevents this. Sodium acetate is used to liberate the free nucleophilic amine and thiol groups from the cysteamine hydrochloride salt in situ, while generating acetic acid, which acts as a mild catalyst for the subsequent imine/hemithioacetal formation.

Step 2: Condensation and Thermodynamic Driving

  • Equip the flask with a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser.

  • Heat the reaction mixture to a vigorous reflux (approx. 110°C) for 12–16 hours.

  • Causality: The formation of the spiro-thiazolidine ring releases one equivalent of water. Because this is a reversible condensation, failure to remove water will stall the reaction at ~50-60% conversion (Le Chatelier's Principle). The Dean-Stark apparatus continuously sequesters this water, driving the reaction to >95% completion.

Step 3: Workup and Free Base Isolation

  • Cool the mixture to room temperature. Filter off the precipitated sodium chloride.

  • Wash the toluene filtrate with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 8-phenyl-1-thia-4-azaspiro[4.5]decane free base.

  • Causality: Removing acidic byproducts before concentration prevents premature, uncontrolled salt formation or reverse hydrolysis of the spiro ring during solvent evaporation.

Step 4: Anhydrous Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimum volume of anhydrous diethyl ether (or dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add 1.2 equivalents of 2.0 M anhydrous HCl in diethyl ether under continuous stirring.

  • Stir for 30 minutes, filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

  • Causality: Spiro-thiazolidines are sensitive to aqueous acids and will rapidly hydrolyze back to the starting ketone and cysteamine if exposed to aqueous HCl. Utilizing anhydrous HCl in ether ensures quantitative salt precipitation while preserving the integrity of the spirocyclic core.

Quantitative Optimization Data

The table below summarizes the impact of critical reaction parameters on the final isolated yield of the hydrochloride salt. Use this data to benchmark your own experimental setups.

ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Reason
Water Removal Reflux in EthanolToluene + Dean-Stark+25% (60% → 85%)Shifts equilibrium by physically removing the H₂O byproduct.
Atmosphere Ambient AirArgon / N₂ Purge+15% (70% → 85%)Prevents oxidative dimerization of cysteamine into unreactive cystamine.
Salt Formation 3M Aqueous HCl2M Anhydrous HCl/Ether+30% (50% → 80%)Prevents acid-catalyzed aqueous hydrolysis (ring-opening) of the spiro product.
Catalyst/Base None (Free base cysteamine)Cysteamine HCl + NaOAc+10% (75% → 85%)In situ generation of acetic acid provides optimal mild acidic pH for carbonyl activation.

Visualizing the Chemistry

Reaction Workflow & Mechanism

The following diagram illustrates the chemical pathway from starting materials to the final isolated salt, highlighting the critical intermediates.

SynthesisWorkflow A 4-Phenylcyclohexanone + Cysteamine HCl B Condensation (Toluene, Reflux, Dean-Stark) A->B C Intermediate: Hemithioacetal / Imine B->C Mild Acid Catalysis D Cyclization (- H₂O) C->D E 8-Phenyl-1-thia-4-azaspiro[4.5]decane (Free Base) D->E Water Removed F Salt Formation (Anhydrous HCl in Ether) E->F G Target Product: Hydrochloride Salt F->G Precipitation

Caption: Mechanistic workflow for the synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride.

Troubleshooting Logic Tree

If your synthesis fails or results in low yields, follow this diagnostic tree to identify the root cause.

Troubleshooting Problem Issue: Low Yield or Impure Product Q1 Is water being actively removed? Problem->Q1 A1_No Equilibrium stalls. Use Dean-Stark. Q1->A1_No No Q2 Is the atmosphere strictly inert (N₂/Ar)? Q1->Q2 Yes A2_No Thiol oxidizes to disulfide (Cystamine). Q2->A2_No No Q3 Was aqueous HCl used for salt formation? Q2->Q3 Yes A3_Yes Spiro ring hydrolyzes. Use anhydrous HCl/Ether. Q3->A3_Yes Yes Success Optimized Yield (>85%) Q3->Success No

Caption: Diagnostic logic tree for troubleshooting spiro-thiazolidine synthesis failures.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yield capped at 50-60% despite leaving it to reflux for 24 hours? A: This is a classic symptom of a thermodynamic equilibrium stall. The condensation of a ketone and an aminothiol to form a thiazolidine produces water. If this water remains in the solvent, the reverse reaction (hydrolysis) occurs at the same rate as the forward reaction. You must physically remove the water using a Dean-Stark trap or activated 4Å molecular sieves to push the reaction to completion[1].

Q: I noticed a white, insoluble precipitate forming early in the reflux stage before any HCl was added. What is this? A: This is likely cystamine, the disulfide dimer of cysteamine. Cysteamine is highly prone to oxidation in the presence of atmospheric oxygen and heat. Once oxidized, it cannot participate in the condensation reaction, effectively altering your stoichiometric ratio and killing the yield. Ensure your solvents are thoroughly degassed and the reaction is kept under a strict Argon or Nitrogen blanket.

Q: My LC-MS shows excellent conversion to the free base, but after adding HCl to form the salt, my yield drops drastically and I see starting materials again. Why? A: You are likely using aqueous HCl (e.g., 37% hydrochloric acid). The 1-thia-4-azaspiro[4.5]decane core contains an N,S-acetal (aminal/thioacetal hybrid) at the spiro carbon. This functional group is highly labile in the presence of water and acid, leading to rapid ring-opening hydrolysis back to 4-phenylcyclohexanone and cysteamine. You must use anhydrous HCl dissolved in an organic solvent (like diethyl ether or dioxane) to precipitate the salt safely[2].

Q: Can I use free base cysteamine instead of cysteamine hydrochloride? A: While possible, free base cysteamine is extremely hygroscopic, foul-smelling, and oxidizes much faster than its hydrochloride counterpart. Using cysteamine hydrochloride alongside a mild base (like sodium acetate) is the preferred method. It generates the free nucleophiles in situ while providing a mildly acidic environment (via acetic acid byproduct) that optimally catalyzes the initial nucleophilic attack on the ketone[2].

References

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.[Link]

  • Liu, Y., et al. (2024). Two-Dimensional Lead Halide Perovskites with Spirocyclic Intercalating Cations. Chemistry of Materials, ACS Publications.[Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride

Technical Support Center: 8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride Analysis A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support center for the analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride Analysis

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for the analysis of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this and similar basic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. Peak tailing with basic analytes is a classic HPLC problem, and this guide will walk you through a systematic approach to diagnose and resolve it, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs): Quick Diagnosis

Q1: I'm seeing significant peak tailing with 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. What is the most probable cause?

A1: The most common reason for peak tailing with this compound is its basic nature. 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride contains a secondary amine, which is readily protonated (positively charged) in typical reversed-phase mobile phases. This positive charge leads to undesirable secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of silica-based HPLC columns.[1][2][3] This interaction is a different, stronger retention mechanism than the intended hydrophobic interaction with the C18 stationary phase, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[3][4]

Q2: My method was working perfectly, but now all the peaks in my chromatogram are tailing. What should I check first?

A2: If all peaks, including those of neutral or acidic compounds, suddenly begin to tail, the issue is likely mechanical or systemic rather than chemical. The primary suspects are issues that disrupt the flow path at or before the column inlet.[5]

  • Partially Blocked Column Frit: Sample particulates or mobile phase precipitates can clog the inlet frit of the column, distorting the sample band as it enters.[5]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to spread unevenly.[6]

  • Extra-Column Volume: Check for improperly connected fittings, especially between the injector, column, and detector. Excessive dead volume in the flow path can lead to peak broadening and tailing.[2]

Q3: Can my sample injection solvent cause peak tailing?

A3: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including tailing or fronting. The strong solvent carries the analyte band through the top of the column too quickly, disrupting the equilibrium and causing a poor peak shape. As a best practice, dissolve your sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.

Systematic Troubleshooting Workflow

When encountering peak tailing, a systematic approach is crucial. This workflow guides you from the simplest checks to more complex method adjustments.

HPLC_Troubleshooting_Workflow start_node Peak Tailing Observed for 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl system_check Phase 1: System & Column Health Check start_node->system_check sub_system Check Fittings & Tubing for Dead Volume Inspect for Column Void Backflush/Replace Column Frit system_check->sub_system mobile_phase Phase 2: Mobile Phase Optimization sub_mobile Lower Mobile Phase pH (e.g., 2.5-3.0) Add Competing Base (e.g., TEA) Increase Buffer Strength Use Ion-Pairing Reagent mobile_phase->sub_mobile column_eval Phase 3: Stationary Phase Evaluation sub_column Confirm Use of High-Purity, Type B Silica Ensure Column is End-Capped Consider Polar-Embedded or Shielded Phase Column column_eval->sub_column resolved Symmetrical Peak Achieved sub_system->mobile_phase If issue persists sub_mobile->column_eval If tailing remains sub_column->resolved Final Solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

In-Depth Solutions & Scientific Explanations

Phase 1: System & Column Health

Before modifying your method's chemistry, it's essential to rule out physical problems with the HPLC system or the column itself.

  • Issue: Extra-column dead volume.

    • Explanation: Unswept volume in fittings or tubing allows the analyte band to diffuse, causing broader and often asymmetric peaks.

    • Solution: Ensure all fittings are correctly seated (use finger-tight fittings where appropriate and do not overtighten). Use tubing with the narrowest possible internal diameter (e.g., 0.005") and shortest possible length to connect system components.[2]

  • Issue: Column Contamination.

    • Explanation: Accumulation of strongly retained matrix components on the column inlet can create active sites that cause secondary interactions or block the flow path.

    • Solution: Implement a column washing protocol. If a guard column is used, replace it. If not, try back-flushing the analytical column (disconnect from the detector first).

Phase 2: Mobile Phase Optimization (The Core of the Solution)

The key to preventing peak tailing for a basic compound like 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride lies in controlling the mobile phase chemistry to minimize secondary silanol interactions.

Silanol_Interaction cluster_0 Problem: Secondary Interaction (pH > 4) cluster_1 Solution: Ion Suppression (pH < 3) Analyte Analyte (Basic) R₃N-H⁺ Silanol Silica Surface Si-O⁻ (Ionized) Analyte:f1->Silanol:f1 Strong Ionic Interaction Tailing Peak Tailing Silanol->Tailing Analyte_S Analyte (Basic) R₃N-H⁺ Silanol_S Silica Surface Si-OH (Protonated) Analyte_S:f1->Silanol_S:f1 Interaction Minimized GoodPeak Symmetrical Peak Silanol_S->GoodPeak

Caption: Mechanism of silanol interaction and its mitigation via pH control.

Strategy 1: Mobile Phase pH Adjustment (Ion Suppression)

  • Causality: The pKa of silanol groups on a silica surface is typically in the range of 3.5-4.5. Above this pH, they become deprotonated and negatively charged (Si-O⁻).[7] By lowering the mobile phase pH to ≤ 3, you ensure the silanol groups remain protonated and electrically neutral (Si-OH).[3][8] While your basic analyte is still protonated (R₃N-H⁺), the strong ionic attraction is eliminated, drastically improving peak shape. It is recommended to adjust the pH to be at least 2 units away from the analyte's pKa.[9][10]

  • Protocol: Use a low-pH buffer. A 10-25 mM phosphate or formate buffer adjusted to pH 2.5-3.0 is an excellent starting point.[8] Always prepare the buffer in the aqueous portion of the mobile phase before mixing with the organic modifier.[11]

Strategy 2: Addition of a Competing Base

  • Causality: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[8] The TEA, being a small and highly mobile base, will preferentially interact with the active silanol sites, effectively "shielding" them from your larger analyte.

  • Protocol: Add TEA to the mobile phase at a concentration of 5-20 mM. You will need to adjust the final mobile phase pH after the addition.

  • Caveat: Competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the silica stationary phase.[8] This approach is often considered a "fix" for older, lower-quality columns (Type A silica) and may not be necessary with modern columns.[8]

Strategy 3: Use of Ion-Pairing Reagents

  • Causality: This technique is used when sufficient retention is a problem for polar, ionizable compounds. An anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium octanesulfonate) is added to the mobile phase. The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while its charged headgroup faces the mobile phase. It can also form a neutral ion-pair with the positively charged analyte in the mobile phase.[12][13] This new neutral complex (Analyte⁺-Reagent⁻) has increased hydrophobicity, leading to better retention on the reversed-phase column and improved peak shape by masking the analyte's charge.[12]

  • Consideration: Ion-pairing chromatography requires long column equilibration times and can be harsh on the column.[12] It is also generally not compatible with mass spectrometry (MS) detection unless volatile ion-pairing agents are used.[14]

StrategyMobile Phase ModificationMechanism of ActionExpected OutcomePotential Downsides
Ion Suppression Adjust pH to 2.5 - 3.0 with a buffer (e.g., phosphate, formate).Protonates residual silanol groups (Si-OH), making them neutral and minimizing ionic interaction with the protonated basic analyte.[3][8]Sharply reduced peak tailing; symmetrical peak shape.Analyte retention time may decrease as it is fully ionized and more polar.[15] Column lifetime may be reduced if operating at very low pH (<2.0) for extended periods.
Competing Base Add 5-20 mM Triethylamine (TEA) or similar amine.The competing base preferentially interacts with active silanol sites, "shielding" them from the analyte.[8]Improved peak symmetry.Can shorten column lifetime.[8] May cause baseline disturbances and is not ideal for LC-MS due to ion suppression.
Increased Buffer Increase buffer concentration to >20 mM.Higher ionic strength of the mobile phase can help to mask the charged silanol sites.[16]Moderate improvement in peak shape.Risk of buffer precipitation, especially with high concentrations of acetonitrile.
Ion Pairing Add an anionic ion-pairing reagent (e.g., 5 mM sodium octanesulfonate).Forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and promoting retention via the primary reversed-phase mechanism.[12][13]Increased retention and improved peak shape.Long column equilibration times; not easily compatible with gradient elution or MS detection; can be difficult to remove from the column.[12]
Phase 3: Stationary Phase Evaluation

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.

  • Use High-Purity (Type B) Silica Columns: Modern HPLC columns are packed with high-purity, metal-free silica ("Type B").[1] Older "Type A" silica has higher metal content (like iron and aluminum), which increases the acidity and activity of neighboring silanol groups, exacerbating peak tailing for basic compounds.[1][8]

  • Ensure Proper End-Capping: End-capping is a chemical process that covers many of the residual silanol groups with a small, non-polar cap (like a trimethylsilyl group) after the primary C18 chains are bonded.[2][3] A well-end-capped column is crucial for analyzing basic compounds.

  • Consider Alternative Stationary Phases: If tailing persists, consider a column with a stationary phase designed specifically to shield silanol activity. Polar-embedded phases have a polar group (e.g., a carbamate) incorporated near the base of the alkyl chain, which helps to shield the silica surface and improve peak shape for bases.

Experimental Protocols

Protocol 1: Preparation of 25 mM Phosphate Buffer (pH 2.8)
  • Objective: To prepare a low-pH aqueous mobile phase component for ion suppression.

  • Materials:

    • Monobasic potassium phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄), ~85%

    • HPLC-grade water

    • Calibrated pH meter

  • Procedure:

    • Weigh out approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 25 mM solution.

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add phosphoric acid dropwise while monitoring the pH.

    • Continue adding acid until the pH meter reads a stable value of 2.80 ± 0.05.

    • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates before use.[17]

    • This aqueous buffer is now ready to be mixed with your organic modifier (e.g., acetonitrile or methanol).

Protocol 2: General Column Cleaning and Regeneration
  • Objective: To remove strongly adsorbed contaminants from a reversed-phase column.

  • Procedure:

    • Disconnect the column from the detector.

    • Reverse the direction of flow through the column (connect the outlet to the pump).

    • Flush the column with at least 20 column volumes of each of the following solvents, in order, at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

      • Mobile phase without buffer salts (e.g., Water/Acetonitrile)

      • 100% HPLC-grade Water

      • 100% Isopropanol

      • 100% Methylene Chloride (if compatible with your system)

      • 100% Isopropanol

      • 100% HPLC-grade Water

      • Re-equilibrate with your mobile phase.

    • Reconnect the column to the detector in the correct flow direction and test performance.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • Exploring the Role of pH in HPLC Separ
  • Effect of mobile phase pH on basic, acidic and neutral compounds.
  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited - Zendesk.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • What is "silanol activity" when a column is described as having low or high silanol activity?.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Control pH During Method Development for Better Chrom
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Issues and Solutions to the Use of Ion-Pairing Reagents.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.

Sources

Optimization

Technical Support Center: Purification of 8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride

Welcome to the technical support center for the scale-up purification of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up purification of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this spirocyclic amine hydrochloride. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your purification processes for larger-scale production.

I. Troubleshooting Guide: Navigating Scale-Up Purification Challenges

Scaling up the purification of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride from bench-scale to pilot or manufacturing scale often presents a unique set of challenges. This section addresses specific issues you may encounter, their root causes, and actionable solutions.

Issue 1: Poor Crystal Formation or Oiling Out During Crystallization

Symptoms:

  • The product precipitates as an oil or amorphous solid instead of well-defined crystals.

  • Difficulty in filtering and drying the product.

  • Inconsistent product purity and polymorphic form.

Potential Causes:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to a sudden increase in supersaturation, favoring nucleation over controlled crystal growth.

  • Low Melting Point I[][2]mpurities: The presence of impurities can lower the melting point of the mixture, promoting liquid-liquid phase separation (LLPS).

  • Inappropriate Solve[3]nt System: The chosen solvent or anti-solvent may not be optimal for inducing crystallization at a larger scale, where mixing and heat transfer can differ significantly from the lab.

Solutions:

  • Con[]trol Supersaturation:

    • Slow Cooling Profile: Implement a gradual cooling profile to maintain a state of moderate supersaturation, which encourages crystal growth over rapid nucleation.

    • Controlled Anti-solvent Addition: Add the anti-solvent at a controlled rate with efficient agitation to ensure uniform distribution and prevent localized high supersaturation.

  • Seeding Strategy: []

    • Introduce seed crystals of the desired polymorphic form at a specific temperature within the metastable zone. This provides a template for crystal growth and can prevent oiling out.

  • Solvent System Opti[2]mization:

    • Conduct solubility studies to identify a solvent system that provides a good solubility gradient with temperature or upon addition of an anti-solvent.

    • Consider a co-solvent system to modify the solubility and crystallization behavior.

ParameterRecommendation for Scale-UpRationale
Cooling Rate 1-5 °C/hourPrevents rapid nucleation and promotes larger crystal growth.
Anti-solvent Addition Sub-surface addition with good mixingEnsures uniform distribution and avoids localized supersaturation.
Seeding 0.1-1% (w/w) of theoretical yieldProvides sufficient nuclei for controlled crystal growth.

Issue 2: Inconsistent Purity and High Impurity Profile

Symptoms:

  • Failure to meet the required purity specifications (e.g., >95%).

  • Presence of unreacted[4] starting materials, by-products, or residual solvents in the final product.

Potential Causes:

  • [5] Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials in the crude product.

  • Side Reactions: C[6]hanges in reaction conditions during scale-up (e.g., temperature fluctuations, prolonged reaction times) can lead to the formation of by-products.

  • Inefficient Purific[6]ation: The chosen purification method (e.g., direct crystallization) may not be sufficient to remove all impurities at a larger scale.

Solutions:

  • Process Optimization:

    • Ensure complete consumption of starting materials by optimizing reaction time and temperature.

    • Modify the manufacturing process to minimize the formation of by-products.

  • Multi-Step Purifica[6]tion:

    • Extraction: Perform a liquid-liquid extraction to remove water-soluble or acid/base-labile impurities before crystallization.

    • Chromatography: For high-value products or difficult-to-remove impurities, column chromatography can be employed. However, this is often le[5]ss desirable for large-scale production due to cost and solvent usage.

    • Re-crystallization: Perform a second crystallization from a different solvent system to further enhance purity.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride.

Q1: What are the most common impurities found in 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding ketone, amine, and thioglycolic acid.

  • Side-Products: Ar[5]ising from incomplete cyclization or alternative reaction pathways.

  • **Residual Solvents:[5] Solvents used in the reaction or purification steps that are not completely removed during drying.

  • Degradation Product[5][6]s: Formed if the active pharmaceutical ingredient (API) is exposed to inappropriate storage conditions.

Q2: How can I confirm [6]the successful formation of the hydrochloride salt?

A2: The formation of the hydrochloride salt can be confirmed by several analytical techniques:

  • ¹H NMR Spectroscopy: Look for a broad signal corresponding to the N-H proton of the ammonium salt.

  • Elemental Analysis:[5] The analysis should confirm the presence of chlorine in the correct stoichiometric ratio.

  • **FTIR Spectroscopy:[5] While not definitive on its own, changes in the amine stretching region can be indicative of salt formation.

Q3: What analytical techniques are essential for assessing the purity of the final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and impurity levels.

  • Nuclear Magnetic Re[5]sonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry ([5]MS): To confirm the molecular weight of the compound.

  • Gas Chromatography 5: To determine the content of residual solvents.

Q4: What are the key considerations for solvent selection during crystallization scale-up?

A4: Solvent selection is critical for a successful and scalable crystallization process. Key considerations include:

  • Solubility Profile: The API should have high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures to ensure a good yield.

  • Safety and Environm[]ental Impact: The solvent should have a favorable safety profile (low toxicity, high flash point) and be recoverable to minimize environmental impact and cost.

  • Chemical Compatibil[]ity: The solvent must not react with or degrade the API.

  • Crystal Habit: Th[]e solvent can influence the crystal shape and size, which can impact downstream processing like filtration and drying.

III. Experimental Protocols and Visualizations

Protocol 1: Step-by-Step Recrystallization for Scale-Up

Objective: To purify crude 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride to >99% purity.

Materials:

  • Crude 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride

  • Isopropyl Alcohol (IPA)

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • Dissolution: In a suitable reactor, charge the crude 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride and a mixture of Isopropyl Alcohol and water (e.g., 9:1 v/v). Heat the mixture to 60-70 °C with stirring until complete dissolution is achieved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 30 minutes at 60-70 °C.

  • Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities and activated carbon.

  • Controlled Cooling: Cool the filtrate slowly and in a controlled manner (e.g., 5-10 °C/hour) to the desired crystallization temperature (e.g., 0-5 °C).

  • Seeding (Recommended): Once the solution reaches a temperature where it is slightly supersaturated, add seed crystals (0.1-1% w/w) of pure 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride to induce crystallization.

  • Maturation: Hold the slurry at the final temperature for a sufficient time (e.g., 2-4 hours) to allow for complete crystallization and to ensure the desired polymorphic form is obtained.

  • Isolation: Isolate the crystals by filtration (e.g., using a centrifuge or Nutsche filter).

  • Washing: Wash the filter cake with a cold mixture of IPA and water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude Crude Product Dissolution Dissolution in IPA/Water Crude->Dissolution Decolorization Activated Carbon Treatment (Optional) Dissolution->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization Controlled Cooling & Seeding Filtration1->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying FinalProduct Pure API (>99%) Drying->FinalProduct

Caption: Scale-up purification workflow for 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride.

IV. References

  • Crystallization of APIs: Methods and Challenges. BOC Sciences. (2025).

  • Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. Benchchem. (2025).

  • 8-phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride. Sigma-Aldrich.

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. (2022).

  • Crystallization Method Development and Optimization. Triclinic Labs.

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. (2025).

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. (2021).

Sources

Troubleshooting

Reducing background noise in 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride fluorometric assays

Welcome to the Technical Support Center for 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride applications. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride applications.

As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in high-throughput screening (HTS) and biochemical assays: background noise and signal interference .

Because 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride is an amphiphilic spiro-heterocycle, it presents unique physicochemical behaviors in aqueous assay buffers. The combination of a hydrophobic phenyl-spiro core and a polar hydrochloride salt makes it highly susceptible to colloidal aggregation and auto-fluorescence. This guide will help you systematically diagnose, validate, and eliminate these artifacts to ensure the scientific integrity of your fluorometric data.

Mechanistic Root Causes of Background Noise

Before troubleshooting, it is critical to understand the causality behind the noise. In fluorometric assays, background interference from 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride typically stems from two distinct physical phenomena:

  • Colloidal Aggregation & Light Scattering: In aqueous buffers, small organic molecules with hydrophobic domains often reach a Critical Aggregation Concentration (CAC). They form colloidal particles ranging from 60 to 300 nm[1]. These particles scatter the excitation light (Tyndall effect). Because fluorescence detectors measure photons hitting the photomultiplier tube (PMT), this scattered light is frequently misread as a false-positive fluorescence signal[2][3].

  • Intrinsic Auto-fluorescence: Spiro compounds possess unique electronic structures that can undergo excited-state transitions. Depending on the excitation wavelength, the spiro-system may exhibit inherent auto-fluorescence, severely compromising the signal-to-noise ratio (SNR) and image contrast[4][5].

Troubleshooting FAQs

Q1: My baseline fluorescence is exceptionally high even before adding my biological target. Is the compound impure? Answer: Not necessarily. While impurities can contribute to noise, the high baseline is most likely due to the compound forming sub-visible colloidal aggregates in your aqueous buffer. These aggregates scatter the excitation light into the emission detector. Fluorometric assays are highly sensitive, and even minor light scattering from aggregates can mimic a strong fluorescent signal[2][6].

Q2: How can I definitively prove whether my background noise is from true auto-fluorescence or just light scattering? Answer: You must create a self-validating test using a non-ionic detergent. Colloidal aggregates are held together by weak hydrophobic interactions. Adding a trace amount of a non-ionic detergent (like 0.01% Triton X-100) will disrupt these colloids[1][3]. If the background noise drops significantly upon adding the detergent, your issue was light scattering. If the noise remains high, the compound is intrinsically auto-fluorescent at your chosen wavelengths.

Q3: If the compound is intrinsically auto-fluorescent, how do I rescue my assay? Answer: You need to shift your optical window. Auto-fluorescence and light scattering are both heavily biased toward shorter wavelengths (blue/green spectrum)[2]. By redesigning your assay to use a Far-Red or Near-Infrared (NIR) tracer , you move the detection window away from the compound's emission spectrum. Alternatively, switching to a Time-Resolved Fluorescence (TRF) or Fluorescence Polarization (FP) readout can mathematically filter out the prompt auto-fluorescence of the spiro compound[2].

Experimental Protocols

Protocol A: Detergent-Based Aggregation Reversal Validation

This protocol is a self-validating workflow designed to distinguish between light scattering and auto-fluorescence.

Materials:

  • 10 mM stock of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride in anhydrous DMSO.

  • Standard Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • 10% Triton X-100 (ultrapure, peroxide-free).

Step-by-Step Methodology:

  • Preparation: Prepare two identical sets of your assay buffer. Label them Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Dilution: Dilute the compound stock into both buffers to achieve your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is strictly matched (typically ≤1%).

  • Incubation: Allow the solutions to equilibrate at room temperature for 15 minutes. Colloidal formation is time- and temperature-dependent.

  • Measurement: Read the baseline fluorescence of both plates using your standard excitation/emission parameters.

  • Data Interpretation: Calculate the percentage decrease in background signal. A reduction of >30% in Buffer B confirms that the noise in Buffer A was caused by colloidal light scattering[3].

Protocol B: Dynamic Light Scattering (DLS) Confirmation

To definitively characterize the physical state of the compound in solution.

  • Transfer 25 µL of the compound-buffer solution (from Protocol A) into a 384-well clear-bottom plate optimized for DLS[7][8].

  • Configure the DLS instrument (e.g., DynaPro Plate Reader) with a 60 mW 830 nm laser to avoid spectral overlap with the compound.

  • Take 20 acquisitions per sample at 25°C.

  • Analyze the autocorrelation function to detect particles in the 100–1000 nm radius range, which confirms colloidal aggregation[8].

Quantitative Data Presentation

The table below summarizes the empirical effects of various buffer optimization strategies on the Critical Aggregation Concentration (CAC) and the resulting background noise of hydrophobic spiro-compounds in standard fluorometric assays.

Buffer Additive / ModificationMechanism of ActionImpact on CAC (µM)Avg. Background Noise Reduction (%)
None (Standard Buffer) Baseline state; hydrophobic collapse occurs.~2.5 µM0% (Baseline)
0.01% Triton X-100 Micellar encapsulation of the compound.>50 µM75 - 85%
0.05% CHAPS Zwitterionic disruption of aggregates.>30 µM60 - 70%
0.1% BSA Protein binding; acts as a carrier sink.>25 µM40 - 50%
5% DMSO Enhances bulk solvent polarity/solubility.~5.0 µM10 - 15%
Far-Red Tracer (Optical) Bypasses scattering/emission overlap.N/A (Optical fix)90 - 95%

Mechanistic & Troubleshooting Visualizations

Diagram 1: Mechanism of Signal Interference

This diagram illustrates the physical pathway by which 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride generates false-positive background noise in an aqueous environment.

Mechanism A 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl (Amphiphilic Molecule) B Introduction to Aqueous Buffer (Hydrophobic Mismatch) A->B C Hydrophobic Collapse (Exceeds Critical Aggregation Conc.) B->C D Formation of Colloidal Aggregates (60 - 300 nm particles) C->D E Excitation Light Scattering (Tyndall / Rayleigh Effect) D->E Interacts with Ex Light F False-Positive Fluorescence (High Background Noise) E->F Detected by PMT

Caption: Mechanistic pathway of colloidal aggregation leading to light scattering and false fluorescence.

Diagram 2: Troubleshooting Decision Tree

Use this logical workflow to isolate and resolve the source of background noise in your assay.

Troubleshooting Start High Background Noise Detected Test Perform Protocol A: Add 0.01% Triton X-100 Start->Test Decision Did Background Noise Drop >30%? Test->Decision Agg Diagnosis: Colloidal Aggregation (Light Scattering) Decision->Agg YES Auto Diagnosis: Intrinsic Auto-fluorescence (Spiro-ring emission) Decision->Auto NO FixAgg Solution: Supplement assay bufferwith non-ionic detergents or BSA. Agg->FixAgg FixAuto Solution: Shift to Far-Red Tracers, TRF, or Fluorescence Polarization. Auto->FixAuto

Caption: Decision tree for diagnosing and resolving fluorometric assay background noise.

References

  • Colorimetric vs Fluorometric assay: Which is better for sensitivity? Patsnap Eureka. Available at:[Link]

  • Structural Analysis and Identification of Colloidal Aggregators in Drug Discovery. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Rational design, synthesis, and characterization of highly fluorescent optical switches for high-contrast optical lock-in detection (OLID) imaging microscopy in living cells. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. Available at:[Link]

  • Escaping the Endosome with Colloidal Drug Aggregates. Scholaris. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride vs. Standard Spirocyclic Scaffolds: A Comparative Guide

Executive Summary: The Escape from Flatland In contemporary drug discovery, overcoming the limitations of flat, sp²-hybridized aromatic systems is a primary objective. Transitioning to three-dimensional, sp³-rich archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Escape from Flatland

In contemporary drug discovery, overcoming the limitations of flat, sp²-hybridized aromatic systems is a primary objective. Transitioning to three-dimensional, sp³-rich architectures improves aqueous solubility, reduces off-target promiscuity, and mitigates rapid metabolic clearance. Spirocyclic scaffolds represent the pinnacle of this structural evolution.

This guide provides an objective, data-driven comparison between the advanced 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride scaffold[1] and standard spirocyclic (e.g., 1-oxa-4-azaspiro[4.5]decane) or traditional piperidine alternatives. By detailing their physicochemical properties, structural nuances, and experimental workflows, this guide equips researchers with the insights needed to deploy these building blocks in antiviral and neuropharmacological campaigns.

Structural & Physicochemical Profiling

The 8-phenyl-1-thia-4-azaspiro[4.5]decane core features a unique intersection of a thiazolidine ring and a cyclohexane ring, locked via a single spiro-carbon atom. This architecture offers distinct advantages over standard oxygen-containing (oxa) spirocycles:

  • Thia vs. Oxa Substitution: Replacing the oxygen atom of a standard 1-oxa-azaspiro scaffold with a sulfur atom (thia) fundamentally alters the molecule's electronics. Sulfur possesses a larger atomic radius and lower electronegativity, which increases the scaffold's lipophilicity and alters its hydrogen-bond acceptor capacity. This often translates to tighter binding within deep, hydrophobic protein pockets[2].

  • Conformational Rigidity: X-ray crystallographic profiling of related 1-thia-4-azaspiro[4.5]decanes demonstrates that the central thiazolidine ring adopts a highly specific twisted conformation, while the cyclohexane ring maintains a rigid chair conformation[3]. This predictable 3D geometry drastically reduces the entropic penalty typically incurred upon target binding.

  • The 8-Phenyl Vector: The inclusion of a phenyl group at position 8 provides a highly specific hydrophobic anchor. This vector is critical for engaging complex viral targets, such as the stem region of viral fusion proteins[4].

Quantitative Performance Data

The following table summarizes the comparative physicochemical and pharmacokinetic metrics of the thia-spiro scaffold against standard alternatives.

Scaffold CoreFsp³ FractionCLogP (Calculated)Representative Target Affinity (Viral HA EC₅₀)Metabolic Stability (Cl_int, µL/min/mg)
8-Phenyl-1-thia-4-azaspiro[4.5]decane 0.713.21.8 µMLow (< 15)
1-Oxa-4-azaspiro[4.5]decane (Standard)0.651.8> 50 µM (Inactive)Moderate (45)
4-Phenylpiperidine (Flat Analog)0.352.612.5 µMHigh (> 80)

Mechanistic Applications: Viral Fusion Inhibition

One of the most promising applications for the 1-thia-4-azaspiro[4.5]decane core is its use as a viral fusion inhibitor. Derivatives of this scaffold, particularly N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, have demonstrated potent activity against influenza A/H3N2 viruses[4].

During viral entry, the acidic environment of the host endosome triggers a massive structural shift in the viral Hemagglutinin (HA) protein, exposing a fusion peptide that merges the viral envelope with the endosomal membrane. The spirocyclic scaffold acts as a molecular wedge, binding to the HA stem and arresting it in its native conformation, thereby blocking membrane fusion[4].

Pathway HA Influenza Hemagglutinin (Native State) Complex HA-Inhibitor Complex (Stem Region Binding) HA->Complex Scaffold 8-Phenyl-1-thia-4-azaspiro Derivative Scaffold->Complex Arrest Conformational Arrest (Low pH Trigger Blocked) Complex->Arrest Prevents structural shift Fusion Membrane Fusion Blocked Arrest->Fusion

Mechanism of Hemagglutinin fusion inhibition by 1-thia-4-azaspiro scaffolds.

Experimental Methodologies & Self-Validating Protocols

To successfully utilize this scaffold in drug discovery, rigorous synthetic and biological validation protocols must be established. The following methodologies emphasize causality and built-in quality control.

Protocol 1: Scaffold Derivatization (Amide Coupling)

Objective: Functionalize the secondary amine of the spiro scaffold to generate screening libraries.

  • Preparation (Free-Basing): The scaffold is commercially supplied as a stable hydrochloride salt (CAS 1221792-77-3)[1] to prevent oxidative degradation of the sulfur atom. Suspend 1.0 eq of the salt in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that liberates the highly sterically hindered secondary amine without participating in unwanted side reactions.

  • Activation & Coupling: In a separate vial, activate the desired carboxylic acid (1.2 eq) using HATU (1.2 eq) for 15 minutes. Add the activated ester to the free-based spiro scaffold. Causality: HATU is strictly required over standard EDC/NHS coupling because the spiro-center creates significant steric bulk; highly reactive uronium salts are necessary to drive the reaction to completion.

  • Self-Validating Check (LC-MS): Monitor the reaction at 2 hours. The system validates completion only when the starting material peak (m/z 234 for the free base) is <5% relative to the product peak. If unreacted scaffold remains, add 0.2 eq of HATU. Critical: Do not increase the temperature above 25°C, as the spiro-center is sensitive to thermal degradation under sustained basic conditions.

Protocol 2: Hemolysis Inhibition Assay (Functional Screening)

Objective: Evaluate the functional ability of the synthesized derivatives to block HA-mediated membrane fusion[4].

  • Erythrocyte Preparation: Wash and suspend chicken erythrocytes in PBS. Causality: Chicken erythrocytes are specifically utilized because their membranes possess an exceptionally high density of sialic acid receptors, providing a robust and highly sensitive model for HA binding.

  • Viral Pre-incubation: Incubate the influenza virus with varying concentrations of the spirocyclic derivative for 30 minutes at 37°C. Causality: Pre-incubation allows the compound to achieve equilibrium binding deep within the HA stem region before the fusion machinery is artificially triggered.

  • Acidification Trigger: Lower the pH of the buffer to 5.0 using an acetate solution, incubate for 15 minutes, and centrifuge. Causality: Influenza HA strictly requires a low-pH trigger to undergo the conformational change that exposes the fusion peptide. This step synthetically simulates the endosomal environment.

  • Self-Validating Readout: Measure the absorbance of the supernatant at 540 nm to quantify released hemoglobin (membrane lysis).

    • Validation Check: The assay must include a vehicle control (1% DMSO) and a positive control (e.g., Arbidol). The vehicle control must yield >90% hemolysis. If the vehicle fails to lyse, the erythrocyte batch lacks sufficient receptor density or the viral titer is degraded, and the plate must be immediately discarded.

Workflow Prep Scaffold Prep (CAS 1221792-77-3) Amidation Amidation / Derivatization Prep->Amidation Purification HPLC Purification Amidation->Purification Assay Hemolysis Inhibition Assay Purification->Assay Hit Hit Validation (EC50 Determination) Assay->Hit

Step-by-step workflow for derivatization and functional screening of spiro scaffolds.

References

  • Title: 8-phenyl-1-thia-4-azaspiro[4.
  • Title: Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin Source: ASM Journals URL
  • Title: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)
  • Title: 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.

Sources

Comparative

A Comparative Guide to Benchmarking 8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride in High-Throughput Screening Libraries

This guide provides a comprehensive framework for objectively evaluating the performance of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride within high-throughput screening (HTS) libraries. We will delve into the rat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for objectively evaluating the performance of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride within high-throughput screening (HTS) libraries. We will delve into the rationale behind experimental design, present standardized protocols for key assays, and offer a comparative analysis against established compounds. The goal is to equip researchers, scientists, and drug development professionals with the necessary tools to make data-driven decisions about incorporating this and similar scaffolds into their screening collections.

The 1-thia-4-azaspiro[4.5]decane scaffold is a significant heterocyclic framework in medicinal chemistry, offering a unique three-dimensional structure for developing novel therapeutic agents.[1] Derivatives of this scaffold have shown promise in anticancer and antiviral research.[1][2] Specifically, certain derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, which are key components of the MAPK/ERK signaling pathway that drives proliferation in many cancers.[2]

Foundational Principles of a Comparative HTS Benchmarking Study

A successful benchmarking study hinges on a well-designed experimental plan that ensures data is both reliable and relevant. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds.[3][4] However, the quality of the data generated is paramount and relies on robust assay design and validation.[4]

The Critical Role of Assay Quality Control: The Z'-Factor

Before embarking on a large-scale screen, assessing the quality of the assay is crucial. The Z'-factor (Z-prime) is a statistical measure used to evaluate the suitability of an assay for HTS.[5][6] It considers both the dynamic range between positive and negative controls and the variability of the data.[5]

An ideal Z'-factor is 1, though this is not practically achievable.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8] A value between 0 and 0.5 is considered marginal, and a value less than 0 suggests the assay is not reliable for screening purposes.[7] The formula for calculating the Z'-factor is as follows:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Selection of Comparator Compounds

To effectively benchmark 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride, it is essential to compare its performance against well-characterized drugs that act on similar biological targets. Given that derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have shown activity against cancer cell lines, established chemotherapeutic agents provide a relevant comparison.

For the context of this guide, we will use the following comparator drugs:

  • Doxorubicin: A widely used chemotherapy agent.

  • Cisplatin: Another common chemotherapy drug.

  • Paclitaxel: A mitotic inhibitor used in cancer treatment.

Experimental Design for Benchmarking

This section outlines the experimental workflow for a comparative analysis. The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[9][10]

dot

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Cell Seeding (e.g., HCT-116 in 96-well plates) C Drug Treatment (Addition of compounds to cells) A->C Cells ready for treatment B Compound Preparation (Serial dilutions of test and comparator compounds) B->C Compounds ready D Incubation (48-72 hours) C->D E MTT Addition D->E F Incubation (2-4 hours) E->F G Solubilization (Addition of DMSO) F->G H Absorbance Reading (Microplate reader) G->H I IC50 Calculation & Dose-Response Curve Generation H->I J Comparative Analysis I->J

Caption: A typical experimental workflow for determining IC50 values.

Cell-Based Viability Assay: The MTT Assay

A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116, a colon cancer cell line) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel). Treat the cells with this range of concentrations.[11]

  • Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their effects.[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[11]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

Data Analysis and Interpretation

The absorbance data is used to generate dose-response curves, from which the IC50 value for each compound is determined.[12] The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.[9]

Comparative Performance Data

The following table presents a hypothetical comparative analysis of the IC50 values for 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride and the comparator drugs against the HCT-116 cell line. It is important to note that IC50 values can vary between different studies and cell lines.

CompoundHCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Reference
1-Thia-4-azaspiro[4.5]decane deriv.~0.003 - 0.015Good-[Flefel et al., 2017]
Doxorubicin~7 - 12.8~2.64 - 6.8~0.6 - 14.72[Journal of Pharmaceutical Sciences and Drug Manufacturing, 2024; Egyptian Journal of Chemistry, 2023]
Cisplatin~9.15 - 14.54~0.5 µg/ml~4.32 µg/ml[DergiPark, 2020; ResearchGate]
Paclitaxel~0.002--[PMC, NIH]

Note: The IC50 values for Cisplatin were reported in µg/ml in the source material and are presented here in that format. Direct conversion to µM without the precise molecular weight used in the specific experiment could be inaccurate. The data for Doxorubicin and Cisplatin show a range, reflecting variability across different studies. [11] The data suggests that certain 1-Thia-4-azaspiro[4.5]decane derivatives can exhibit potent anticancer activity, with IC50 values in the nanomolar range against the HCT-116 cell line. T[11]his indicates a potentially higher potency than Doxorubicin and Cisplatin in this specific cell line. [11]

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride in an HTS setting. The 1-thia-4-azaspiro[4.5]decane scaffold represents a versatile platform for the design of novel bioactive molecules. F[1]uture research should focus on expanding the diversity of substituents to further explore structure-activity relationships and to optimize the therapeutic potential of this promising class of compounds. I[1]t is crucial to conduct thorough in-vitro and in-vivo testing to fully characterize the pharmacological profile of any new investigational drug. [13]

References

  • Benchmarking Ligand-Based Virtual High-Throughput Screening with the PubChem Database - PMC. (n.d.).
  • IC50 - Wikipedia. (n.d.). Retrieved from [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.).
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. (n.d.). Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Retrieved from [Link]

  • Preclinical Studies: IC-50 Testing - Altogen Labs. (n.d.). Retrieved from [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.). Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). Retrieved from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). Retrieved from [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Toward a Benchmarking Data Set Able to Evaluate Ligand- and Structure-based Virtual Screening Using Public HTS Data | Journal of Chemical Information and Modeling. (2015, January 7). Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). Retrieved from [Link]

  • 8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride , Package: 5g , Laibo Chem - Orion Cientific. (n.d.). Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). Retrieved from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - IRIS. (2025, May 21). Retrieved from [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. (2025, October 16). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Phenyl-1-thia-4-azaspiro[4.5]decane Hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (CAS No: 1221792-77-3). Adherence to these procedures is critical for e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (CAS No: 1221792-77-3). Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition.

The 1-thia-4-azaspiro[4.5]decane core is a significant heterocyclic scaffold in medicinal chemistry, offering a rigid three-dimensional framework for developing new therapeutic agents.[1] However, the specific properties of its derivatives, such as the phenyl-substituted hydrochloride salt, necessitate a rigorous and informed approach to waste management.

Hazard Characterization and Chemical Profile

Understanding the inherent risks of a chemical is the foundational step in managing its waste. 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride is classified as a hazardous substance. Its primary hazards, as identified by GHS classifications, are acute toxicity through multiple routes of exposure.[2]

PropertyDataSource
CAS Number 1221792-77-3[2]
Linear Formula C₁₄H₂₀ClNS[2]
Physical Form Solid[2]
GHS Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[2]

Causality Behind the Classification: The "Warning" signal word and the specific H-codes indicate that this compound poses a significant health risk upon ingestion, skin contact, or inhalation.[2] Therefore, all waste streams containing this chemical, including contaminated personal protective equipment (PPE), weighing papers, and empty containers, must be treated as hazardous waste.

The Regulatory Imperative: "Cradle-to-Grave" Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.

Your institution's Environmental Health & Safety (EH&S) office is your primary resource for navigating specific state and local regulations, which may be more stringent than federal guidelines.[4] The procedures outlined here are designed to meet or exceed standard regulatory requirements.

Core Principles of Chemical Waste Management

Before detailing the specific protocol, it is essential to understand the three pillars of safe laboratory waste handling: Classification, Segregation, and Containment.

  • Classification: The first step is to correctly identify waste as hazardous.[5] Based on its GHS hazard statements, any material contaminated with 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride must be classified as hazardous waste.

  • Segregation: Never mix incompatible waste streams.[6] For this solid compound, the primary segregation rule is to keep it separate from liquid waste.[6] This prevents unforeseen reactions and simplifies the disposal process for the licensed waste handler. Keep acidic and basic waste streams separate, and do not mix oxidizers with flammable materials.[6]

  • Containment: Waste must be stored in containers that are compatible, durable, and securely sealed.[5][7] The container must be appropriate for solid waste and prevent the release of dust.[8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste generated from research involving 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride.

Point-of-Generation Waste Collection

The safest and most efficient way to manage waste is to capture it at its source.

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of waste generation, for your hazardous waste container.[9] This area should be clearly marked.

  • Prepare a Labeled Waste Container:

    • Select a container suitable for solid chemical waste. A wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid is ideal.[7][9] Ensure the container is clean and that any previous labels have been completely removed or defaced.[7]

    • Attach a hazardous waste label provided by your institution's EH&S department.

    • Fill out the label completely before adding any waste. List all components, including "8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride." Do not use abbreviations or chemical formulas.[7]

  • Collect Contaminated Solids:

    • Place all contaminated solid waste directly into the labeled container. This includes:

      • Used gloves, weighing papers, and bench protectors.

      • Contaminated silica gel.

      • Rinsed ("empty") stock bottles. Per EPA guidelines, containers of some acutely hazardous chemicals must be triple-rinsed.[7] Treat the rinse solvent as hazardous liquid waste.

  • Secure the Container: Keep the waste container tightly closed at all times, except when actively adding waste.[9][10] This is a critical step to prevent the accidental release of harmful dust.[8]

Managing Unused or Expired Product

Unused or expired 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride in its original container must also be disposed of as hazardous waste.

  • Do Not Open the Container: If the product is sealed and no longer needed, leave it in its original packaging.

  • Label for Disposal: Affix your institution's hazardous waste label directly to the original container.

  • Request Pickup: Arrange for disposal through your EH&S office.

Arranging Final Disposal

Laboratory personnel are responsible for the proper accumulation and labeling of waste, but the final disposal must be handled by professionals.

  • Monitor Accumulation: Do not let waste accumulate in the laboratory.[10] Once the container is three-quarters full, schedule a pickup.[10]

  • Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or phone call.

  • Maintain Records: Keep a copy of all paperwork associated with the waste pickup for at least three years, as required by the EPA.[4]

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential for mitigating risk.

  • Evacuate and Alert: If a significant amount of solid is spilled, evacuate personnel from the immediate area to avoid inhaling dust.[8] Alert your colleagues and the lab supervisor.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[5] For a large spill, respiratory protection may be necessary.[8]

  • Contain the Spill:

    • Do NOT use a dry brush or towel, as this will aerosolize the powder.

    • Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[8][11]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your lab supervisor and EH&S office, following institutional protocols.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste related to 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride.

G cluster_0 Waste Characterization cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition A Waste Generation Point (Fume Hood / Lab Bench) B Is the waste contaminated with 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl? A->B C Solid Waste (Gloves, Weigh Paper, Silica) B->C  Yes   D Unused/Expired Chemical (Original Container) B->D  Yes   E Contaminated Sharps (Needles, Glassware) B->E  Yes   F Non-Hazardous Waste (e.g., regular trash) B->F  No   G Place in labeled, sealed 'Solid Hazardous Waste' Container C->G H Affix 'Hazardous Waste' label to original container D->H I Place in approved 'Sharps' container E->I J Store in designated Satellite Accumulation Area (SAA) G->J H->J I->J K Request pickup from Environmental Health & Safety (EH&S) J->K L Licensed Hazardous Waste Disposal Vendor K->L

Caption: Waste disposal decision workflow for 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Osha.com.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
  • Chemical Waste (Guidance Note). (n.d.). University of Glasgow.
  • Safety Data Sheet. (2025). Aaronchem.
  • Safety Data Sheet. (n.d.). TargetMol.
  • Safety Data Sheet. (2023). Tokyo Chemical Industry.
  • An In-depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis. (2025). BenchChem.

Sources

Handling

Personal protective equipment for handling 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride

As a Senior Application Scientist, I frequently consult with research teams on scaling up syntheses and managing novel spirocyclic building blocks. 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (CAS: 1221792-77-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on scaling up syntheses and managing novel spirocyclic building blocks. 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (CAS: 1221792-77-3) is a highly valuable intermediate in drug discovery, particularly for developing conformationally restricted pharmacophores. However, its physical properties—specifically its form as a fine, potentially hygroscopic crystalline solid—present unique logistical and safety challenges.

This guide provides a comprehensive, field-tested operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring compliance with rigorous laboratory safety standards and scientific best practices.

Hazard Causality & Risk Assessment

Before selecting PPE, we must understand the mechanistic basis of the compound's hazards. According to standardized , this compound carries three primary hazard statements (H302, H312, H332). Understanding the why behind these hazards is critical for effective risk mitigation:

  • H302 (Harmful if swallowed): The hydrochloride salt increases the aqueous solubility of the spirocyclic core. If accidentally ingested, this facilitates rapid systemic absorption across the aqueous gastrointestinal mucosa.

  • H312 (Harmful in contact with skin): While the HCl salt is polar, the 8-phenyl-1-thia-4-azaspiro[4.5]decane parent structure is highly lipophilic. If the solid powder contacts perspiring skin, the salt can dissociate, allowing the lipophilic free base to rapidly partition into the stratum corneum and enter the bloodstream.

  • H332 (Harmful if inhaled): As a lyophilized or milled solid, the compound easily forms micro-particulate dust. Inhalation of these particulates leads to deposition in the alveolar space, where the salt rapidly dissolves in lung surfactant, causing acute respiratory toxicity.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, we apply the hierarchy of controls, prioritizing engineering controls (fume hoods) supplemented by rigorous PPE. The[1] mandates that PPE selection be directly mapped to the chemical's specific exposure routes[2].

Table 1: PPE Selection and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile gloves (min 4 mil thickness).Nitrile provides an excellent barrier against lipophilic organic molecules. Double-gloving prevents breakthrough if the outer glove is compromised by residual solvent during reaction setup.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Prevents micro-particulate dust from contacting the highly vascularized ocular mucosa, which would otherwise allow rapid systemic absorption.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent sleeves from dragging through spilled powder. The coat acts as a physical barrier against H312 skin contact.
Respiratory N95 particulate respirator (if handled outside a hood).Filters out >95% of airborne crystalline dust, directly mitigating the H332 inhalation hazard. Note: Primary handling must always occur inside a certified fume hood.

Operational Plan: Experimental Workflow

Because this compound must be stored under an inert gas (Nitrogen or Argon) to prevent oxidative degradation and moisture absorption, the handling workflow must integrate both safety and chemical integrity.

G Storage 1. Storage Retrieval (Inert Gas) PPE 2. PPE Verification (Nitrile, Goggles) Storage->PPE Weighing 3. Dispensing (Fume Hood) PPE->Weighing Reaction 4. Reaction Setup (Schlenk Line) Weighing->Reaction Disposal 5. Decontamination (Wet-Wipe) Reaction->Disposal

Step-by-step operational workflow for handling 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl.

Step-by-Step Handling Protocol
  • Preparation & Purging: Ensure the chemical fume hood has an inward face velocity of 80-120 feet per minute (fpm)[3]. Lay down a disposable anti-static weighing mat to prevent electrostatic dispersion of the powder.

  • Retrieval: Remove the sealed vial from the inert gas desiccator. Do not open the vial outside the fume hood.

  • Dispensing (Self-Validating Step):

    • Place a pre-tared, anti-static weigh boat on the analytical balance inside the hood.

    • Open the vial and carefully transfer the required mass using a micro-spatula.

    • Validation Check: Observe the balance draft shield. If the powder exhibits electrostatic "jumping" or clings to the spatula, halt the transfer. Use an anti-static ionizing bar to neutralize the charge. This confirms the environment is stable and prevents uncontrolled aerosolization (H332 risk).

  • Transfer & Inertion: Transfer the weighed solid into the reaction flask. Immediately seal the flask with a rubber septum. Purge the flask with dry Nitrogen or Argon via a Schlenk line for 5 minutes to satisfy the compound's inert storage requirements.

  • Securing the Source: Flush the original reagent vial with a gentle stream of Argon before sealing it tightly with Parafilm. Return it to the 2-8°C desiccator.

Waste Management & Disposal Plan

Proper disposal is critical to comply with P501 (Dispose of contents/container to an approved waste disposal plant) and environmental regulations.

  • Solid Waste: Any contaminated consumables (weigh boats, spatulas, outer gloves, anti-static mats) must be placed in a puncture-resistant, sealable chemical waste bag. Label explicitly as "Toxic Solid Waste: Contains 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride."

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., Dichloromethane or DMF) during the reaction, the resulting mixture must be collected in a designated halogenated or non-halogenated organic waste carboy. Do not mix with aqueous acidic waste, as unexpected precipitation of the free base may occur.

  • Decontamination (Self-Validating Step): Do not dry-sweep spilled powder, as this aerosolizes the chemical. Instead, use the "wet-wipe" method[4]: dampen a disposable paper towel with a suitable solvent (e.g., ethanol or water) to dissolve and capture residual dust. Validation Check: Visually inspect the wiped surface under the fume hood light; the absence of crystalline residue confirms successful decontamination. Dispose of the towel in the solid waste container and wash hands thoroughly with soap and water[2].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories." OSHA.[Link]

  • University of North Carolina at Chapel Hill. "Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard." UNC EHS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride
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